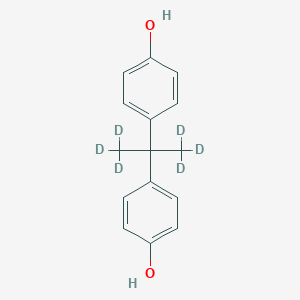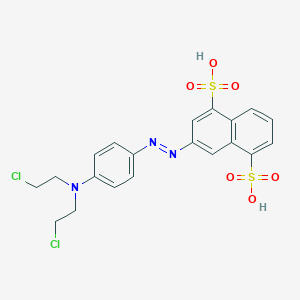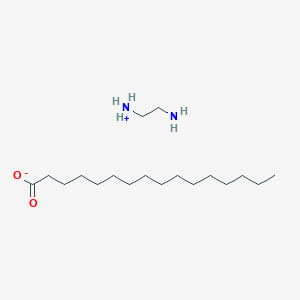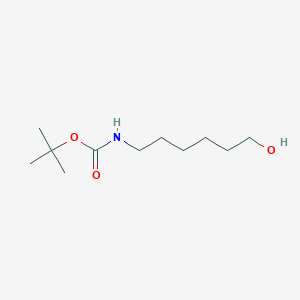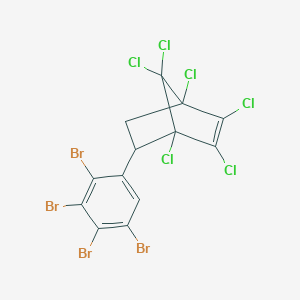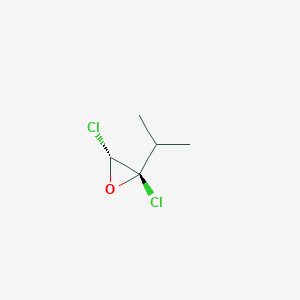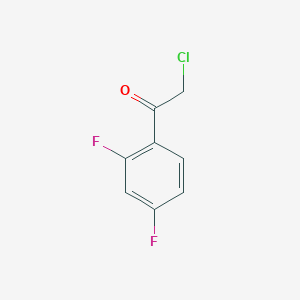
2-Chloro-2',4'-difluoroacetophenone
概要
説明
Synthesis Analysis
The synthesis of 2-Chloro-2',4'-difluoroacetophenone can be achieved from 2,2,2-trifluoroacetophenone, leading to high yields of the target compound. This process offers an environmentally friendly alternative to other difluoromethylating methods that use Freon- or Halon-based approaches (Zhang, Zheng, & Hu, 2006).
Molecular Structure Analysis
The molecular structure of 2-Chloro-2',4'-difluoroacetophenone has been characterized by various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and X-ray diffraction studies. These analyses confirm the compound's structure and provide detailed insights into its molecular geometry and electronic properties.
Chemical Reactions and Properties
2-Chloro-2',4'-difluoroacetophenone acts as a difluorocarbene precursor and reacts readily with phenol derivatives to produce aryl difluoromethyl ethers. This reaction showcases the compound's reactivity and its role in introducing difluoromethyl groups into organic molecules (Zhang, Zheng, & Hu, 2006).
科学的研究の応用
Synthesis of Allyl Alcohol
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloro-2’,4’-difluoroacetophenone is used in the synthesis of allyl alcohol . Allyl alcohol is a valuable compound in organic synthesis, serving as a precursor to many polymers and specialty compounds.
Difluoromethylation of Phenol Derivatives
- Scientific Field: Organofluorine Chemistry
- Application Summary: 2-Chloro-2’,4’-difluoroacetophenone has been used as a difluorocarbene reagent in the difluoromethylation of phenol derivatives . This process is important in the production of aryl difluoromethyl ethers, which have applications in various fields including medicine and materials science.
- Method of Application: The compound reacts with a variety of structurally diverse phenol derivatives in the presence of potassium hydroxide or potassium carbonate to produce aryl difluoromethyl ethers .
- Results or Outcomes: The reaction produces aryl difluoromethyl ethers in good yields . These compounds have found applications as enzyme inhibitors, anti-HIV agents, antimicrobial agents, potassium channel activators, fungicides, pesticides, herbicides, and smectic phase liquid crystals .
Synthesis of Difluoromethylated Aromatics
- Scientific Field: Organofluorine Chemistry
- Application Summary: 2-Chloro-2’,4’-difluoroacetophenone is used as a difluorocarbene reagent in the synthesis of difluoromethylated aromatics . These compounds have found applications in various fields including medicine and materials science.
- Method of Application: The compound reacts with a variety of structurally diverse aromatic compounds in the presence of a base to produce difluoromethylated aromatics .
- Results or Outcomes: The reaction produces difluoromethylated aromatics in good yields . These compounds have found applications as enzyme inhibitors, anti-HIV agents, antimicrobial agents, potassium channel activators, fungicides, pesticides, herbicides, and smectic phase liquid crystals .
Synthesis of Difluoromethylated Ethers
- Scientific Field: Organofluorine Chemistry
- Application Summary: 2-Chloro-2’,4’-difluoroacetophenone is used as a difluorocarbene reagent in the synthesis of difluoromethylated ethers . These compounds have found applications in various fields including medicine and materials science.
- Method of Application: The compound reacts with a variety of structurally diverse phenol derivatives in the presence of a base to produce difluoromethylated ethers .
- Results or Outcomes: The reaction produces difluoromethylated ethers in good yields . These compounds have found applications as enzyme inhibitors, anti-HIV agents, antimicrobial agents, potassium channel activators, fungicides, pesticides, herbicides, and smectic phase liquid crystals .
Synthesis of Bioactive Organic Molecules
- Scientific Field: Bioorganic Chemistry
- Application Summary: 2-Chloro-2’,4’-difluoroacetophenone is used in the synthesis of bioactive organic molecules . The difluoromethoxy (OCF2H) functionality plays an important role in many bioactive organic molecules and in liquid crystal materials for display applications .
- Method of Application: The compound reacts with a variety of structurally diverse phenol derivatives in the presence of potassium hydroxide or potassium carbonate to produce aryl difluoromethyl ethers .
- Results or Outcomes: The reaction produces aryl difluoromethyl ethers in good yields . These compounds have found applications such as enzyme inhibitors, anti-HIV agents, antimicrobial agents, potassium channel activators, fungicides, pesticides, herbicides, and smectic phase liquid crystals .
Synthesis of Liquid Crystal Materials
- Scientific Field: Materials Science
- Application Summary: 2-Chloro-2’,4’-difluoroacetophenone is used in the synthesis of liquid crystal materials . The difluoromethoxy (OCF2H) functionality plays an important role in many bioactive organic molecules and in liquid crystal materials for display applications .
- Method of Application: The compound reacts with a variety of structurally diverse phenol derivatives in the presence of potassium hydroxide or potassium carbonate to produce aryl difluoromethyl ethers .
- Results or Outcomes: The reaction produces aryl difluoromethyl ethers in good yields . These compounds have found applications such as enzyme inhibitors, anti-HIV agents, antimicrobial agents, potassium channel activators, fungicides, pesticides, herbicides, and smectic phase liquid crystals .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-1-(2,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGBOCGGKLVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343185 | |
| Record name | 2-Chloro-2',4'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2',4'-difluoroacetophenone | |
CAS RN |
51336-94-8 | |
| Record name | 2-Chloro-1-(2,4-difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51336-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2',4'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,4-difluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


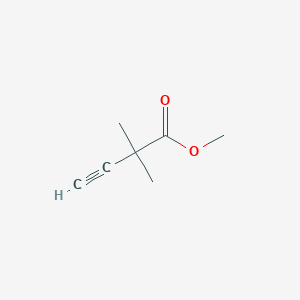

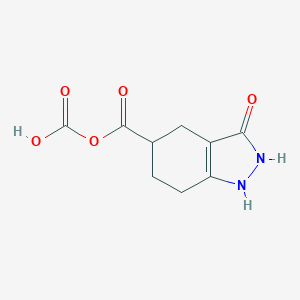
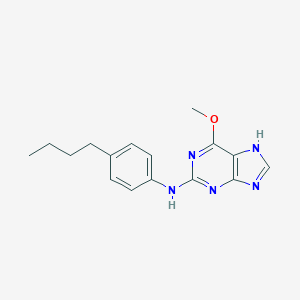
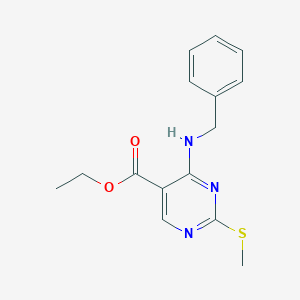
![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)
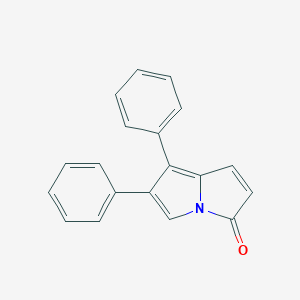
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)
